Amicoumacin B

Huanglongbing Candidatus Liberibacter asiaticus plant disease management

Amicoumacin B (CAS 77674-99-8) is a dihydroisocoumarin natural product belonging to the amicoumacin antibiotic family, biosynthesized by hybrid PKS/NRPS gene clusters in Bacillus species (B. pumilus, B.

Molecular Formula C20H30N2O9
Molecular Weight 442.5 g/mol
Cat. No. B15544100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmicoumacin B
Molecular FormulaC20H30N2O9
Molecular Weight442.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H30N2O9/c1-9(2)6-12(22-19(29)18(28)17(27)11(21)8-15(25)26)14(24)7-10-4-3-5-13(23)16(10)20(30)31/h3-5,9,11-12,14,17-18,23-24,27-28H,6-8,21H2,1-2H3,(H,22,29)(H,25,26)(H,30,31)/t11?,12-,14?,17?,18-/m0/s1
InChIKeyZVMJOYORHWNPCZ-MLXNOORUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amicoumacin B Procurement Guide: Dihydroisocoumarin Antibiotic with Distinct Quorum-Sensing and Plant-Pathogen Efficacy Profile


Amicoumacin B (CAS 77674-99-8) is a dihydroisocoumarin natural product belonging to the amicoumacin antibiotic family, biosynthesized by hybrid PKS/NRPS gene clusters in Bacillus species (B. pumilus, B. subtilis, B. safensis) and the actinomycete Nocardia jinanensis [1][2]. It shares the 3,4-dihydro-8-hydroxyisocoumarin core with amicoumacins A and C but differs critically in its hydroxy amino acid side chain: amicoumacin B bears a terminal carboxylic acid rather than the amide present in amicoumacin A, conferring higher aqueous solubility and distinct bioactivity [3]. Unlike amicoumacin A—the most potent antibacterial member of the class—amicoumacin B exhibits a differentiated profile characterized by quorum-sensing inhibition, BMP-2 upregulation, and superior tissue-level efficacy against the phloem-limited plant pathogen Candidatus Liberibacter asiaticus (CLas), the causal agent of citrus Huanglongbing (HLB) [3][4].

Why Amicoumacin B Cannot Be Replaced by Amicoumacin A or C in Targeted Research and Procurement


Despite sharing a common dihydroisocoumarin scaffold, amicoumacins A, B, and C are not functionally interchangeable. Amicoumacin A possesses a C-12′ terminal amide and C-8′ hydroxyl group essential for potent anti-MRSA activity and protein synthesis inhibition via ribosome-mRNA stabilization; amicoumacin B, bearing a carboxylic acid at the equivalent position, lacks these critical pharmacophores and consequently exhibits an 8-fold higher MIC against Liberibacter crescens and negligible anti-MRSA activity [1][2]. Conversely, amicoumacin B uniquely upregulates bone morphogenetic protein-2 (BMP-2) expression—an activity not reported for amicoumacin A or C—and demonstrates superior ex vivo efficacy against CLas in citrus tissue despite its lower in vitro potency, a tissue-penetration advantage attributed to its enhanced aqueous solubility [1][3]. Amicoumacin C, a γ-lactone cyclization product, is largely inactive. Substituting one amicoumacin for another without accounting for these structure-driven divergences in target engagement, solubility, and tissue-level pharmacodynamics will yield misleading experimental results and procurement errors.

Amicoumacin B Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


Amicoumacin B Outperforms Amicoumacin A in Ex Vivo Citrus Tissue Efficacy Against CLas Despite 8-Fold Lower In Vitro Potency

In a direct head-to-head comparison using commercially available synthetic standards, amicoumacin B demonstrated 8-fold lower in vitro potency (MIC = 10 µg/mL) than amicoumacin A (MIC = 1.25 µg/mL) against Liberibacter crescens, a culturable surrogate for the unculturable HLB pathogen CLas [1]. However, in an ex vivo citrus hairy root assay—a model that recapitulates phloem-limited infection in planta—amicoumacin B at 0.2 mg/mL produced a statistically significant reduction in CLas titer (P ≤ 0.01), whereas amicoumacin A at the identical concentration showed no significant inhibitory effect [1]. The authors attribute this inversion to the higher aqueous solubility of amicoumacin B conferred by its terminal carboxylic acid, which may facilitate penetration of plant vascular tissue inaccessible to the less soluble amide-bearing amicoumacin A [1].

Huanglongbing Candidatus Liberibacter asiaticus plant disease management

Amicoumacin B and Closest Quorum-Sensing-Inhibitory Amicoumacins: Shared C. violaceum Operon Regulation with Distinct Structural Determinants

Among six amicoumacin-class compounds (AI-77-H, AI-77-F, amicoumacin B, amicoumacin C, AI-77-C, bacilosarcin D) isolated from a Bacillus subtilis desert strain and tested for anti-quorum sensing (QS) activity against C. violaceum ATCC 12472, amicoumacin B (compound 3) was one of only three compounds (alongside AI-77-H and AI-77-F) that exhibited a superior QS inhibitory effect [1]. Amicoumacin B demonstrated an MIC of 250 µg/mL against C. violaceum and specifically down-regulated the expression of violacein operon genes vioA, vioB, vioD, and vioE, while up-regulating vioC [1][2]. Molecular docking suggested competitive inhibition of FAD binding to the vioD enzyme as the putative mechanism [1]. In contrast, amicoumacin A—the most potent antibacterial amicoumacin—has not been characterized for this QS operon-level regulatory fingerprint, and amicoumacin C showed weaker QS activity in the same study [1].

quorum sensing inhibition Chromobacterium violaceum violacein biosynthesis

Amicoumacin B Uniquely Upregulates BMP-2 Expression: A Property Absent in Amicoumacins A and C

Amicoumacin B, produced by the actinomycete Nocardia jinanensis strain 04-5195T, was shown to upregulate bone morphogenetic protein-2 (BMP-2) gene expression using a bmp-2 promoter-driven luciferase reporter assay [1][2]. In MG-63 human osteosarcoma cells, amicoumacin B treatment produced a marked increase in both bmp-2 mRNA transcript levels and BMP-2 protein expression compared to untreated controls [3]. This BMP-2 upregulation activity has not been reported for the closest structural analogs amicoumacin A or amicoumacin C, which are primarily characterized for antibacterial, anti-inflammatory, and antiulcer activities [4]. The BMP-2 targeting property is sufficiently distinctive that it was cited as a defining feature of the N. jinanensis type strain that produces it [1].

bone morphogenetic protein-2 osteoblast differentiation MG-63 cells

Amicoumacin B Lacks Anti-Inflammatory and Antiulcer Pharmacological Activity: A Selectivity Advantage Over Amicoumacin A

The foundational characterization study by Itoh et al. (1982) established that amicoumacin A, the major component of the Bacillus pumilus BN-103 antibiotic complex, exhibited antibacterial activity plus strong anti-inflammatory and antiulcer pharmacological effects [1]. In the same study, amicoumacin B and amicoumacin C showed moderate antibacterial activity but did not exhibit any detectable pharmacological (anti-inflammatory or antiulcer) activity [1]. This divergence was later rationalized by the Hashimoto et al. (2007) structure-activity relationship study, which demonstrated that the C-8′ hydroxyl and C-12′ amide group of amicoumacin A are critical pharmacophores for anti-MRSA and, by extension, broader pharmacological activity [2]. Amicoumacin B, which bears a carboxylic acid rather than an amide at C-12′, lacks these functional determinants [2].

anti-inflammatory antiulcer pharmacological selectivity

Structural Basis for Reduced Anti-MRSA Activity of Amicoumacin B: C-8′ Hydroxyl and C-12′ Amide Absence

Hashimoto et al. (2007) isolated 8′-phosphate ester derivatives of amicoumacins A and B from Bacillus pumilus and conducted a comparative antibacterial assessment against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The study established that the C-8′ hydroxyl group and the C-12′ terminal amide group of amicoumacin A are essential structural determinants for anti-MRSA potency [1]. Amicoumacin B, which possesses a carboxylic acid at the position corresponding to the C-12′ amide of amicoumacin A and lacks the free C-8′ hydroxyl (the C-8′ position is esterified in the B-series), showed markedly reduced anti-MRSA activity [1]. This SAR finding is consistent with the broader observation that amicoumacins B and C are consistently described as less active or inactive against Gram-positive pathogens including S. aureus and B. subtilis compared to amicoumacin A [2].

MRSA structure-activity relationship antibacterial resistance

Amicoumacin B's Higher Aqueous Solubility Enables Plant Vascular Tissue Penetration Unachievable by Amicoumacin A

The Vieira et al. (2025) study explicitly attributes the superior ex vivo anti-CLas efficacy of amicoumacin B to its enhanced aqueous solubility relative to amicoumacin A [1]. Amicoumacin A bears a terminal amide group (C-12′), whereas amicoumacin B possesses the corresponding carboxylic acid, rendering amicoumacin B substantially more water-soluble [1]. The authors hypothesize that this solubility difference enables amicoumacin B to penetrate citrus vascular tissue more effectively and access the phloem-limited CLas pathogen, while amicoumacin A's lower solubility limits its bioavailability at the infection site [1]. This physicochemical advantage is consistent with the observation that amicoumacin B is the spontaneous hydrolysis/cyclization product of amicoumacin A in aqueous conditions, a transformation that proceeds even under mild conditions [1].

aqueous solubility plant tissue penetration phloem-limited pathogen

Amicoumacin B: Evidence-Backed Research and Industrial Application Scenarios


Huanglongbing (Citrus Greening) Drug Discovery: Lead Scaffold for Plant-Penetrant Anti-CLas Agents

Amicoumacin B is the only amicoumacin-family member with demonstrated ex vivo efficacy against CLas in citrus tissue. The Vieira et al. (2025) study establishes that amicoumacin B at 0.2 mg/mL significantly reduces CLas populations (P ≤ 0.01) in citrus hairy root assays, while amicoumacin A at equivalent concentration does not [1]. This tissue-level efficacy, attributed to the carboxylic acid-mediated aqueous solubility advantage, positions amicoumacin B as the preferred amicoumacin scaffold for HLB-focused lead optimization. Procurement is indicated for structure-activity studies aimed at enhancing anti-CLas potency while retaining vascular penetration properties, and for evaluating rotational or replacement strategies for oxytetracycline in citrus disease management [1].

Quorum Sensing Inhibitor Research: Violacein Pathway Mechanistic Studies in Chromobacterium violaceum

Amicoumacin B is one of only three amicoumacin-class compounds (alongside AI-77-H and AI-77-F) validated as potent quorum sensing inhibitors against C. violaceum ATCC 12472, with a characterized vio operon regulatory fingerprint (vioA↓, vioB↓, vioD↓, vioE↓, vioC↑) and MIC of 250 µg/mL [1]. Unlike amicoumacin A, for which QS operon-level data are absent, amicoumacin B provides a defined molecular tool for studying FAD-competitive inhibition of the vioD enzyme and violacein biosynthetic disruption. Procurement is recommended for laboratories investigating QS inhibition mechanisms, particularly those using C. violaceum as a model system for acyl-homoserine lactone-based quorum sensing [1].

Bone Biology and Osteogenesis Research: BMP-2 Pathway Activation Studies

Amicoumacin B is uniquely capable of upregulating BMP-2 expression among the amicoumacin family, as demonstrated in MG-63 human osteosarcoma cells using promoter-reporter, transcript-level, and protein-level assays [1][2]. This activity is absent in amicoumacins A and C, which are instead characterized by antibacterial and anti-inflammatory properties [3]. Amicoumacin B is therefore the sole amicoumacin indicated for chemical biology investigations of BMP-2-mediated osteoblast differentiation, bone regeneration signaling, and related musculoskeletal research programs. Procurement should be prioritized when the experimental endpoint is BMP-2 pathway modulation rather than antibacterial or anti-inflammatory activity [1].

Amicoumacin Structure-Activity Relationship (SAR) Studies: Pharmacophore Deconvolution Using Amicoumacin B as Comparative Tool

Amicoumacin B serves as an essential comparator compound for SAR studies within the amicoumacin class. The Hashimoto et al. (2007) study demonstrated that the absence of the C-8′ hydroxyl and C-12′ amide groups in amicoumacin B correlates with markedly reduced anti-MRSA activity relative to amicoumacin A [1]. The Itoh et al. (1982) characterization further established that amicoumacin B lacks the anti-inflammatory and antiulcer pharmacological activities present in amicoumacin A [2]. Together, these data make amicoumacin B an indispensable negative-control scaffold for deconvoluting which structural features drive antibacterial potency versus pharmacological selectivity versus QS inhibition within the dihydroisocoumarin chemotype [1][2].

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